molecular formula C20H26N2O3 B2466250 4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide CAS No. 439111-48-5

4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2466250
CAS No.: 439111-48-5
M. Wt: 342.439
InChI Key: YXQKIUUXJPMVOE-UHFFFAOYSA-N
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Description

4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by the presence of a tert-butyl group, a benzoyl group, a methoxypropyl group, and a pyrrole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the benzoyl group and the tert-butyl group. The final step involves the attachment of the methoxypropyl group to the carboxamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler compounds with fewer functional groups.

Scientific Research Applications

4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to changes in biological processes or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylbenzoyl chloride
  • N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide
  • 4-tert-butylbenzoic acid

Uniqueness

4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-20(2,3)16-8-6-14(7-9-16)18(23)15-12-17(22-13-15)19(24)21-10-5-11-25-4/h6-9,12-13,22H,5,10-11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQKIUUXJPMVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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